CP5V

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

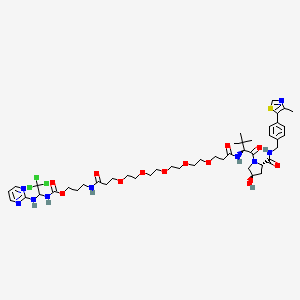

3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66Cl3N9O12S/c1-31-38(71-30-54-31)33-9-7-32(8-10-33)28-53-40(62)35-27-34(59)29-58(35)41(63)39(45(2,3)4)55-37(61)12-18-66-20-22-68-24-26-69-25-23-67-21-19-65-17-11-36(60)50-15-6-16-70-44(64)57-42(46(47,48)49)56-43-51-13-5-14-52-43/h5,7-10,13-14,30,34-35,39,42,59H,6,11-12,15-29H2,1-4H3,(H,50,60)(H,53,62)(H,55,61)(H,57,64)(H,51,52,56)/t34-,35+,39-,42?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQILUVLGKHSNJ-NWRQRLFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66Cl3N9O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP5V

Introduction

CP5V is a novel, first-in-class heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[1][2][3][4] It is engineered to selectively induce the degradation of the Cell Division Cycle 20 (Cdc20) protein, a critical regulator of mitotic progression.[5] Structurally, this compound consists of three key components: a ligand that binds to Cdc20 (derived from apcin-A), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible PEG5 linker that connects the two ligands. By hijacking the cell's own ubiquitin-proteasome system, this compound offers a powerful strategy for targeted protein degradation, leading to mitotic inhibition and the suppression of cancer cell proliferation. This document provides a detailed technical overview of the molecular mechanism, cellular consequences, and experimental validation of this compound's action.

Core Mechanism of Action: Targeted Degradation of Cdc20

The primary mechanism of action of this compound is to function as a molecular bridge, inducing the proximity of Cdc20 to the VHL E3 ubiquitin ligase complex, thereby triggering the ubiquitination and subsequent proteasomal degradation of Cdc20. This process can be broken down into three main steps:

-

Ternary Complex Formation : this compound simultaneously binds to its target protein, Cdc20, and the VHL E3 ligase. This forms a stable ternary complex (Cdc20-CP5V-VHL). The formation of this complex is the critical initiating event for the degradation cascade.

-

Ubiquitination of Cdc20 : Once Cdc20 is brought into close proximity with the VHL complex (comprising VHL, Elongin B/C, and Cullin-2/5), the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Cdc20 protein. This results in the formation of a polyubiquitin chain on Cdc20, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation : The polyubiquitinated Cdc20 protein is recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and proteolytically degrades Cdc20 into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage another Cdc20 protein, acting in a catalytic manner.

The degradation of Cdc20 by this compound is dependent on the ubiquitin-proteasome pathway, as demonstrated by experiments where the proteasome inhibitor MG-132 attenuates the reduction of Cdc20 levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound|2509359-75-3|COA [dcchemicals.com]

- 4. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]

- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Synthesis of CP5V

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP5V is a novel proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of the cell cycle. By inducing the proximity of Cdc20 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cdc20, leading to mitotic arrest and suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, intended to support researchers and drug development professionals in the field of targeted protein degradation.

Chemical Structure and Properties

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (Cdc20), a ligand that recruits an E3 ubiquitin ligase (VHL), and a linker that connects these two moieties.

-

Cdc20 Ligand: The warhead of this compound is apcin-A, a known inhibitor of the anaphase-promoting complex/cyclosome (APC/C) coactivator Cdc20. Apcin-A competitively binds to the D-box binding pocket of Cdc20.

-

E3 Ligase Ligand: this compound utilizes a derivative of the well-characterized VHL ligand, which binds to the von Hippel-Lindau E3 ubiquitin ligase complex.

-

Linker: A polyethylene glycol 5 (PEG5) linker connects the apcin-A and VHL ligand moieties. The length and composition of the linker are critical for optimizing the formation of a stable ternary complex between Cdc20, this compound, and the VHL E3 ligase.

The systematic name for this compound is apcin-A-PEG5-VHL Ligand 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₆H₆₆Cl₃N₉O₁₂S |

| Molecular Weight | 1075.49 g/mol |

| CAS Number | 2509359-75-3 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Chemical Synthesis Process

The chemical synthesis of this compound involves the assembly of the three core components: the Cdc20 ligand (apcin-A), the PEG5 linker, and the VHL E3 ligase ligand. The following is a general outline of a potential synthetic route based on publicly available information regarding the synthesis of similar PROTAC molecules. The detailed, step-by-step protocol is proprietary and has been outlined in the supplementary materials of the primary research publication by Chi et al. in EBioMedicine (2019).

Synthesis of Precursors

2.1.1. Synthesis of Apcin-A Moiety: The synthesis of apcin-A and its derivatives has been described in the literature. A general approach involves the reaction of a substituted phenylhydrazine with a pyrimidine derivative.

2.1.2. Synthesis of the VHL Ligand Moiety: The VHL ligand is a hydroxylated proline derivative. Its synthesis is a multi-step process that often starts from a commercially available protected hydroxyproline.

2.1.3. Synthesis of the PEG5 Linker: PEG linkers with terminal functional groups suitable for conjugation are commercially available or can be synthesized. For instance, a di-functionalized PEG5 linker with a carboxylic acid at one end and an amine or alcohol at the other can be prepared for subsequent coupling reactions.

Assembly of this compound

The final assembly of this compound involves the sequential coupling of the three components. A plausible synthetic strategy is as follows:

-

Coupling of the VHL ligand and the PEG5 linker: The carboxylic acid group of the VHL ligand can be activated and reacted with an amino-functionalized PEG5 linker to form a stable amide bond.

-

Purification of the VHL-linker intermediate.

-

Coupling of the VHL-linker intermediate with the Apcin-A moiety: The remaining functional group on the PEG5 linker (e.g., a carboxylic acid) can be activated and reacted with a suitable functional group on the apcin-A molecule (e.g., an amine) to form the final this compound conjugate.

-

Final purification: The crude this compound product is purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.

Experimental Workflow for this compound Synthesis

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade Cdc20.

-

Ternary Complex Formation: this compound, with its two distinct ligands, acts as a molecular bridge to bring together the target protein, Cdc20, and the VHL E3 ubiquitin ligase, forming a ternary complex (Cdc20-CP5V-VHL).

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Cdc20. This process is catalyzed by the E3 ligase activity of the VHL complex.

-

Proteasomal Degradation: The poly-ubiquitinated Cdc20 is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

-

Biological Consequence: The degradation of Cdc20 leads to the inhibition of the anaphase-promoting complex, causing cells to arrest in mitosis. This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.

Signaling Pathway Diagram

Quantitative Biological Data

The biological activity of this compound has been characterized in various cancer cell lines. Key quantitative metrics are summarized below.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Half-maximal degradation concentration) | MCF7 | ~1.6 µM | Chi JJ, et al. EBioMedicine. 2019. |

| DC₅₀ (Half-maximal degradation concentration) | MDA-MB-231 | ~1.6 µM | Chi JJ, et al. EBioMedicine. 2019. |

| Kd (Binding affinity to Cdc20) | N/A | 11.2 ± 3 µM | Chi JJ, et al. EBioMedicine. 2019. |

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are outlines of key experiments used to characterize this compound.

Western Blotting for Cdc20 Degradation

-

Objective: To quantify the degradation of Cdc20 protein in cells treated with this compound.

-

Methodology:

-

Culture cancer cells (e.g., MCF7, MDA-MB-231) to an appropriate confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Cdc20, and a loading control antibody (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of Cdc20 protein.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To measure the binding affinity (Kd) of this compound to Cdc20.

-

Methodology:

-

Immobilize recombinant Cdc20 protein onto an SPR sensor chip.

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface, followed by a dissociation phase with running buffer.

-

Measure the change in the refractive index at the sensor surface, which is proportional to the amount of this compound bound to Cdc20.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on Cdc20 for their proliferation. This technical guide provides a foundational understanding of its structure, synthesis, and mechanism of action. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of this compound and other targeted protein degraders. As the field of PROTACs continues to evolve, a thorough understanding of the chemical and biological principles governing their function is paramount for the successful translation of these innovative molecules into clinical applications.

The Role of CP5V in Targeting Cdc20 for Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell division cycle 20 homolog (Cdc20) is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins. Overexpression of Cdc20 is a common feature in a variety of human cancers, where it drives aneuploidy and tumorigenesis by promoting premature degradation of cell cycle checkpoint proteins. This has positioned Cdc20 as a promising target for anti-cancer drug development. This technical guide explores the role of a hypothetical small molecule, CP5V, in targeting Cdc20 for degradation. We will delve into the established mechanisms of Cdc20 regulation, propose a mechanism of action for this compound, and provide detailed experimental protocols and data presentation formats to guide research in this area.

Introduction: Cdc20 as a Therapeutic Target

Cdc20 is a key regulatory protein in the cell cycle, primarily active during the metaphase-anaphase transition. It functions by binding to the APC/C and recruiting substrates for ubiquitination and subsequent proteasomal degradation. These substrates include securin and S and M-phase cyclins, the degradation of which is essential for sister chromatid separation and mitotic exit.

Given its crucial role, the activity of Cdc20 is tightly regulated. The Spindle Assembly Checkpoint (SAC) is a major inhibitory pathway that prevents premature anaphase onset by sequestering Cdc20. However, in many cancer cells, this regulation is impaired, leading to uncontrolled cell proliferation. Therefore, inducing the degradation of Cdc20 presents an attractive therapeutic strategy to halt the cell cycle and induce apoptosis in cancer cells.

Proposed Signaling Pathway for this compound-Mediated Cdc20 Degradation

We propose that this compound induces Cdc20 degradation by promoting its autoubiquitination, a known mechanism for regulating Cdc20 levels. This is achieved by this compound binding to a cryptic pocket on the surface of Cdc20, inducing a conformational change that enhances its affinity for the APC/C and stimulates its E3 ligase activity towards itself.

The CP5V-Mediated Ubiquitin-Proteasome Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the CP5V-mediated ubiquitin-proteasome pathway, a novel strategy for targeted protein degradation with significant therapeutic potential, particularly in oncology. This document details the mechanism of action of this compound, a Proteolysis Targeting Chimera (PROTAC), and provides structured data and experimental protocols to facilitate further research and drug development in this area.

Introduction to the Ubiquitin-Proteasome System and this compound

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a wide array of cellular processes.[1][2][3] The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the covalent attachment of ubiquitin, a small regulatory protein.[4] This ubiquitination marks the substrate for degradation by the 26S proteasome.[1]

This compound is a novel PROTAC designed to hijack the UPS for the targeted degradation of Cell division cycle protein 20 homolog (Cdc20). Cdc20 is a key co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a crucial role in mitotic progression. Aberrant upregulation of Cdc20 is strongly associated with various cancers, making it a compelling therapeutic target. This compound achieves its effect by simultaneously binding to Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of Cdc20.

Mechanism of Action of this compound

This compound is a bifunctional molecule comprising a ligand for Cdc20 (apcin-A) and a ligand for the VHL E3 ligase, connected by a polyethylene glycol (PEG5) linker. The mechanism of this compound-mediated degradation of Cdc20 involves the formation of a ternary complex consisting of this compound, Cdc20, and the VHL-Elogin B-Elogin C (VBC) complex. This proximity, induced by this compound, facilitates the transfer of ubiquitin from a VHL-associated E2 ubiquitin-conjugating enzyme to Cdc20. The resulting polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome. The degradation of Cdc20 leads to the accumulation of its substrates, such as Cyclin B, which in turn induces mitotic arrest and ultimately, cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the activity of this compound.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | Value | Cell Lines | Method | Reference |

| Binding Affinity (KD) of this compound to Cdc20 | 12.4 µM | N/A (recombinant protein) | Surface Plasmon Resonance (SPR) | |

| 11.2 ± 3 µM | N/A (recombinant protein) | Surface Plasmon Resonance (SPR) | ||

| Degradation Potency (DC50) of this compound for Cdc20 | ~1.6 µM | MCF7, MDA-MB-231 | Western Blot |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound-mediated ubiquitin-proteasome pathway.

In Vitro Ubiquitination Assay

This assay determines the ability of this compound to induce the ubiquitination of Cdc20 in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human VHL-EloginB-EloginC (VBC) complex

-

Recombinant human Cdc20

-

Ubiquitin

-

This compound

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Anti-Cdc20 antibody

-

Anti-ubiquitin antibody

Procedure:

-

Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

E1 enzyme (e.g., 50-100 nM)

-

E2 enzyme (e.g., 0.2-1 µM)

-

VBC complex (e.g., 0.2-0.5 µM)

-

Cdc20 (e.g., 0.5-1 µM)

-

Ubiquitin (e.g., 5-10 µM)

-

This compound (at desired concentrations, e.g., 0.1-10 µM)

-

ATP (e.g., 2 mM)

-

Ubiquitination reaction buffer to a final volume of 20 µL.

-

-

Include negative controls, such as reactions lacking E1, E3, ATP, or this compound.

-

Initiate the reactions by adding ATP and incubate at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform Western blotting using anti-Cdc20 and anti-ubiquitin antibodies to detect the ubiquitination of Cdc20, which will appear as a high-molecular-weight smear or laddering pattern.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the this compound-dependent interaction between Cdc20 and VHL in cells.

Materials:

-

Cells expressing endogenous or tagged Cdc20 and VHL

-

This compound

-

Cell lysis buffer (non-denaturing, e.g., containing 0.1-0.5% NP-40)

-

Protease and deubiquitinase inhibitors

-

Anti-Cdc20 or anti-VHL antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with adjusted salt concentration)

-

Elution buffer or SDS-PAGE loading buffer

-

SDS-PAGE gels and Western blot reagents

-

Antibodies for Western blotting (anti-Cdc20 and anti-VHL)

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with the immunoprecipitating antibody (e.g., anti-VHL) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Cdc20 and VHL to detect the co-precipitated proteins.

Mass Spectrometry-Based Proteomics for Ubiquitome Analysis

To identify the specific lysine residues on Cdc20 that are ubiquitinated in a this compound-dependent manner, a mass spectrometry-based approach can be employed.

Materials:

-

Cells treated with this compound and a proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (containing denaturants like urea to inactivate DUBs)

-

Trypsin

-

Antibody against the di-glycine (K-ε-GG) remnant of ubiquitin

-

Affinity purification beads

-

LC-MS/MS system

Procedure:

-

Treat cells with this compound and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells under denaturing conditions.

-

Digest the proteome into peptides using trypsin. This process leaves a di-glycine remnant on the ubiquitinated lysine residues.

-

Enrich the ubiquitinated peptides using an antibody that specifically recognizes the K-ε-GG remnant.

-

Analyze the enriched peptides by LC-MS/MS.

-

Use database searching software to identify the peptides and pinpoint the modified lysine residues on Cdc20.

Proteasome Activity Assay

This assay can be used to confirm that the this compound-induced degradation of Cdc20 is dependent on proteasome activity.

Materials:

-

Cells treated with this compound with or without a proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Proteasome activity assay kit (containing a fluorogenic proteasome substrate, e.g., Suc-LLVY-AMC)

-

Fluorometric plate reader

Procedure:

-

Treat cells with this compound alone, a proteasome inhibitor alone, or a combination of both. Include a vehicle control.

-

Prepare cell lysates.

-

In a 96-well plate, add the cell lysates to the wells.

-

Add the fluorogenic proteasome substrate to each well.

-

Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

A decrease in Cdc20 levels (measured by Western blot) that is rescued by the addition of a proteasome inhibitor confirms proteasome-dependent degradation.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers that overexpress Cdc20. By coopting the VHL E3 ligase to induce the degradation of this key cell cycle regulator, this compound effectively inhibits mitotic progression and triggers cancer cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the molecular details of the this compound-mediated ubiquitin-proteasome pathway, identify novel substrates, and develop next-generation PROTACs with enhanced potency and specificity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications and exploring its efficacy in a broader range of cancer models, including those resistant to conventional therapies.

References

CP5V: A PROTAC-Mediated Approach to Cdc20 Degradation for Anticancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CP5V, a Proteolysis Targeting Chimera (PROTAC), and its application as a potential anticancer therapeutic. By inducing the targeted degradation of the Cell division cycle 20 (Cdc20) protein, this compound presents a novel strategy to overcome cancer cell proliferation and drug resistance. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction to this compound and its Target: Cdc20

The cell-division cycle protein 20 (Cdc20) is a crucial regulator of the cell cycle, specifically governing the initiation of anaphase and the exit from mitosis.[1] It functions as a substrate receptor for the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation.[1] Aberrant upregulation of Cdc20 has been linked to the progression of various cancers and is associated with resistance to chemotherapy, making it an attractive target for anticancer drug development.

This compound is a heterobifunctional PROTAC designed to specifically induce the degradation of Cdc20.[1] It consists of a ligand that binds to Cdc20, a linker (in this case, a PEG5 linker), and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This tripartite complex formation facilitates the ubiquitination of Cdc20, marking it for subsequent degradation by the proteasome.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound acts as a molecular bridge, bringing together Cdc20 and the VHL E3 ligase complex to form a stable ternary complex.

-

Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Cdc20. This results in the formation of a polyubiquitin chain on Cdc20.

-

Proteasomal Degradation: The polyubiquitinated Cdc20 is then recognized and targeted by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades Cdc20 into small peptides.

-

Recycling of this compound: After inducing the degradation of a Cdc20 molecule, this compound is released and can act catalytically to mediate the degradation of additional Cdc20 proteins.

This targeted degradation of Cdc20 leads to the accumulation of APC/C substrates, such as cyclin B, which in turn causes a mitotic arrest and ultimately induces cancer cell death.[1]

References

The Emergence of CP5V: A Targeted Approach to Cdc20 Degradation in Breast Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cell division cycle protein 20 (Cdc20) has been identified as a critical factor in the progression of various cancers, including breast cancer, due to its pivotal role in regulating the anaphase-promoting complex/cyclosome (APC/C) and ensuring the fidelity of mitosis.[1] The aberrant upregulation of Cdc20 in tumor cells presents a compelling therapeutic target. This guide delves into the discovery and development of CP5V, a novel proteolysis-targeting chimera (PROTAC), designed to specifically induce the degradation of Cdc20, offering a promising new strategy for anti-mitotic therapy in breast cancer.

This compound is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to Cdc20, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation approach has demonstrated significant potential in preclinical studies, showing potent inhibition of breast cancer cell proliferation and the ability to resensitize taxol-resistant cell lines.

Discovery and Development of this compound

The development of this compound stemmed from the need for a more effective strategy to target Cdc20 beyond traditional small molecule inhibitors. Researchers at the Wan Lab designed a series of PROTACs by linking a known Cdc20 ligand, Apcin-A, to a VHL E3 ligase binding moiety using various polyethylene glycol (PEG) linkers of different lengths. Through systematic evaluation, the chimera with a PEG5 linker, designated this compound (Apcin-A-PEG5-VHL Ligand 1), was identified as the most potent and efficient Cdc20 degrader.[2]

Mechanism of Action: Targeted Degradation of Cdc20

This compound operates through the PROTAC mechanism, effectively hijacking the cell's natural protein disposal system to eliminate Cdc20. The molecule's two ends bind simultaneously to Cdc20 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to Cdc20, marking it for degradation by the 26S proteasome. The degradation of Cdc20 disrupts the normal mitotic progression, leading to mitotic arrest and subsequent cancer cell death.

Signaling Pathway of this compound-Mediated Cdc20 Degradation

References

An In-depth Technical Guide on CP5V-Induced Mitotic Arrest in Cancer Cells

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Blockade of mitotic progression is a clinically validated strategy for cancer therapy. Cell division cycle protein 20 (Cdc20) is a critical co-factor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that governs the metaphase-to-anaphase transition and mitotic exit. Overexpression of Cdc20 is common in various cancers and is associated with tumorigenesis and drug resistance. CP5V is a novel heterobifunctional small molecule, classified as a Proteolysis-Targeting Chimera (PROTAC), designed to specifically induce the degradation of Cdc20. By hijacking the cell's natural protein disposal machinery, this compound leads to the accumulation of key mitotic proteins, causing a durable mitotic arrest and subsequent cell death in cancer cells. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: this compound-Mediated Cdc20 Degradation

This compound operates through the PROTAC mechanism, which co-opts an E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[1]

-

Molecular Structure: this compound is composed of three key moieties:

-

Ternary Complex Formation: this compound acts as a molecular bridge, bringing Cdc20 into close proximity with the VHL E3 ligase, forming a ternary Cdc20-CP5V-VHL complex.

-

Ubiquitination and Proteasomal Degradation: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to Cdc20. This poly-ubiquitination serves as a molecular flag, marking Cdc20 for recognition and degradation by the 26S proteasome. This degradation is specific to Cdc20, with no significant impact observed on other APC/C subunits like Cdc27. The degradation process can be inhibited by the proteasome inhibitor MG-132, confirming its dependence on the ubiquitin-proteasome pathway.

-

Downstream Signaling Cascade: The APC/C, in complex with its co-activator Cdc20, is responsible for ubiquitinating key substrates to allow for mitotic progression. The primary targets of APC/CCdc20 are Securin and Cyclin B1 .

-

Securin is an inhibitory protein that binds to and inactivates Separase. Its degradation allows Separase to cleave the cohesin rings that hold sister chromatids together, initiating anaphase.

-

Cyclin B1 is the regulatory partner of Cyclin-Dependent Kinase 1 (Cdk1). Its destruction is necessary for the inactivation of Cdk1, which signals the cell to exit mitosis.

-

-

Induction of Mitotic Arrest: By inducing the degradation of Cdc20, this compound prevents the APC/C from targeting Securin and Cyclin B1 for destruction. The resulting accumulation of these proteins traps the cancer cell in mitosis, specifically in a metaphase-like state, leading to a G2/M phase arrest. This prolonged arrest can ultimately trigger mitotic catastrophe and apoptotic cell death.

Caption: this compound hijacks the VHL E3 ligase to induce ubiquitination and degradation of Cdc20, leading to mitotic arrest.

Quantitative Data Summary

The efficacy of this compound has been quantified across several breast cancer cell lines. Key findings are summarized below.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (72h treatment) | MDA-MB-231 | 2.6 µM | |

| MDA-MB-435 | 2.0 µM | ||

| DC₅₀ (Degradation) | MCF-7 | ~1.6 µM | |

| MDA-MB-231 | ~1.6 µM |

Table 2: this compound-Induced G2/M Phase Arrest

Cell cycle distribution was measured by flow cytometry following treatment with 2 µM this compound for 16 hours.

| Cell Line | % of Cells in G2/M Phase | Reference |

|---|---|---|

| MDA-MB-231 | > 35% |

| MDA-MB-435 | > 45% | |

Table 3: Efficacy in Drug-Resistant Models

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-435 eb (Paclitaxel-Resistant) | 5 µM this compound + 5 nM Paclitaxel | > 50% growth inhibition; resensitized cells to Paclitaxel. | |

| MCF-7 4HTR (Tamoxifen-Resistant) | This compound Treatment | Rescued endocrine response and resensitized cells to Tamoxifen. |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies of this compound and standard laboratory procedures.

Cell Viability Assay (CCK8/MTT)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Plating: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-435) in 96-well plates at a density of 3,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Treat cells with varying concentrations of this compound, a vehicle control (DMSO), and a negative control PROTAC.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Assay: Add 10 µL of CCK8 or MTT reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.

Western Blot Analysis for Protein Degradation

This protocol is used to detect the levels of Cdc20, Cyclin B1, and Securin following this compound treatment.

-

Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for specified time points (e.g., 2, 4, 6, 8, 10, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdc20, Cyclin B1, Securin, or a loading control (e.g., Actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle.

Caption: Workflow for analyzing cell cycle distribution after this compound treatment using flow cytometry.

-

Cell Synchronization (Optional but Recommended): For a more defined analysis, synchronize cells at the G1/S boundary using a double-thymidine block.

-

Treatment: Release cells from the block into fresh medium containing this compound (e.g., 2 µM) or a vehicle control and incubate for 16 hours.

-

Cell Harvesting: Trypsinize and collect the cells. Wash them once with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that leverages the PROTAC technology to specifically target and eliminate the oncoprotein Cdc20. Its mechanism of action is well-defined, leading to the accumulation of key mitotic regulators, a subsequent G2/M arrest, and cancer cell death. The quantitative data demonstrates its potency in both sensitive and drug-resistant breast cancer models. The ability of this compound to resensitize tumors to standard chemotherapies like paclitaxel highlights its potential in combination therapy regimens. Future research should focus on evaluating the in vivo efficacy and safety profile of this compound in a broader range of cancer models and exploring biomarkers that could predict patient response to Cdc20-targeted degradation.

References

An In-Depth Technical Guide on the Oncogenic Role of Cdc20-APC/C in Tumor Progression

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive examination of the Cell Division Cycle 20 (Cdc20)-Anaphase-Promoting Complex/Cyclosome (APC/C), detailing its molecular mechanisms, its multifaceted role in driving tumorigenesis, and current methodologies for its investigation.

Introduction: The APC/C and its Co-Activator Cdc20

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a pivotal role in regulating the progression of the cell cycle, particularly during mitosis.[1][2] Its activity is essential for orchestrating the timely degradation of key cell cycle regulatory proteins, ensuring genomic stability. The APC/C's function and substrate specificity are directed by two primary co-activators: Cdc20 and Cdh1.[2][3] While Cdh1 is predominantly active from late mitosis through the G1 phase and often functions as a tumor suppressor, Cdc20 is active during mitosis and is increasingly recognized as a potent oncoprotein.[3]

Cdc20 activates the APC/C from prometaphase to anaphase, targeting substrates for ubiquitination and subsequent degradation by the 26S proteasome. This process is critical for the metaphase-to-anaphase transition and mitotic exit. Dysregulation and particularly the overexpression of Cdc20 have been observed in a wide array of human malignancies, where it contributes to uncontrolled cell proliferation, genomic instability, and resistance to apoptosis. This guide elucidates the molecular underpinnings of Cdc20-APC/C's oncogenic activity and presents the experimental frameworks used to study this critical complex.

The Cdc20-APC/C Complex: Core Mechanism of Action

The APC/C E3 ligase, when bound to its coactivator Cdc20, forms the active APC/C-Cdc20 complex. This complex is responsible for identifying and marking key mitotic proteins for destruction.

Mechanism:

-

Activation: During early mitosis, Cdc20 binds to the phosphorylated APC/C core, activating its ubiquitin ligase function.

-

Substrate Recognition: Cdc20 acts as the substrate receptor, recognizing specific degradation motifs, primarily the Destruction Box (D-box), in its target proteins.

-

Ubiquitination Cascade: The activated APC/C-Cdc20 complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the substrate, forming a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated substrate is then recognized and degraded by the 26S proteasome, allowing the cell to progress through mitosis.

A critical regulatory mechanism is the Spindle Assembly Checkpoint (SAC), which inhibits APC/C-Cdc20 activity when chromosomes are not correctly attached to the mitotic spindle. The SAC forms the Mitotic Checkpoint Complex (MCC), which sequesters Cdc20, preventing premature anaphase entry and ensuring faithful chromosome segregation.

The Oncogenic Role of Cdc20-APC/C in Tumor Progression

Overexpression of Cdc20 is a hallmark of many cancers and is a key driver of tumorigenesis through several interconnected mechanisms.

-

Overriding the Spindle Assembly Checkpoint (SAC): Elevated levels of Cdc20 can overwhelm the inhibitory capacity of the SAC. This leads to premature degradation of securin and cyclin B even in the presence of unattached chromosomes, causing mitotic slippage. The consequence is incorrect chromosome segregation, leading to aneuploidy and chromosomal instability, which are enabling characteristics of cancer.

-

Promoting Cell Proliferation: APC/C-Cdc20 targets key cell cycle inhibitors and tumor suppressors for degradation. For instance, it mediates the destruction of p21, a potent cyclin-dependent kinase inhibitor, thereby promoting uncontrolled entry into the S phase.

-

Inhibiting Apoptosis: Cdc20 contributes to cell survival by targeting pro-apoptotic proteins, such as Bim, for degradation in a D-box-dependent manner. Simultaneously, it can regulate the stability of anti-apoptotic proteins like Mcl-1. This dual action tilts the cellular balance away from programmed cell death, allowing damaged cells to survive and proliferate.

-

Modulating Signaling Pathways: The Cdc20-APC/C complex intersects with critical cancer-related signaling pathways. For example, by degrading conductin (axin2), Cdc20 can activate the Wnt/β-catenin signaling pathway, which is known to drive cell growth in malignancies like colorectal cancer.

Quantitative Data on Cdc20 in Human Cancers

Extensive research, including pan-cancer analyses of datasets like The Cancer Genome Atlas (TCGA), has established Cdc20 as a frequently overexpressed gene in tumors with significant prognostic implications.

Table 1: Key Substrates of the Cdc20-APC/C Complex and Their Functions

| Substrate | Primary Function | Consequence of Degradation | Citation(s) |

|---|---|---|---|

| Securin | Inhibitor of Separase | Allows sister chromatid separation | |

| Cyclin B1 | Activator of Cdk1 (mitotic kinase) | Promotes mitotic exit | |

| Cyclin A | Cdk activator in S/G2/M phases | Facilitates entry into anaphase | |

| Nek2A | Centrosomal kinase | Regulates centrosome separation | |

| p21 | Cdk inhibitor (tumor suppressor) | Promotes cell cycle progression | |

| Bim | Pro-apoptotic Bcl-2 family protein | Inhibits apoptosis | |

| Mcl-1 | Anti-apoptotic Bcl-2 family protein | Promotes apoptosis (degraded in normal mitosis) |

| Conductin (Axin2) | Negative regulator of Wnt signaling | Activates Wnt/β-catenin pathway | |

Table 2: Summary of Cdc20 Overexpression in Various Human Cancers

| Cancer Type | Observation | Citation(s) |

|---|---|---|

| Pan-Cancer | Significantly elevated mRNA expression in bladder, breast, colon, stomach, liver, lung, prostate, and uterine cancers, among others. | |

| Hepatocellular Carcinoma (HCC) | Overexpressed in ~68% of tissues compared to adjacent non-tumor tissues; correlates with tumor differentiation and TNM stage. | |

| Breast Cancer | Higher mRNA and protein levels in cancer cells and high-grade primary tumors. | |

| Colorectal Cancer (CRC) | Overexpressed in primary cancer tissues, with even higher expression in liver metastases. | |

| Non-Small Cell Lung Cancer (NSCLC) | High expression observed in primary tumors, associated with pleural invasion and pathological tumor status. | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Significantly higher mRNA expression in cancer tissues compared to normal pancreas. |

| Ovarian Cancer | Expression associated with the clinical stage of epithelial ovarian tumors. | |

Table 3: Prognostic Significance of High Cdc20 Expression in Different Cancers | Cancer Type | Prognostic Correlation | Hazard Ratio (HR) for Overall Survival (OS) | Citation(s) | | :--- | :--- | :--- | | Pan-Cancer Meta-Analysis | High expression associated with poor Overall Survival (OS), Recurrence-Free Survival (RFS), and Distant-Metastasis Free Survival (DMFS). | OS (Multivariate): HR 2.52 | | | Hepatocellular Carcinoma (HCC) | High expression correlates with dismal overall survival rates. | OS: HR 2.354 | | | Colorectal Cancer (CRC) | High expression indicates a shorter overall survival, especially in advanced stages. | - | | | Non-Small Cell Lung Cancer (NSCLC) | Higher expression is associated with significantly shorter five-year survival. | OS (Subgroup): HR 2.40 | | | Breast Cancer | Overexpression associated with a more aggressive course of the disease. | - | | | Multiple Cancers (TCGA) | High expression negatively correlated with OS in Adrenocortical carcinoma (ACC), Kidney renal clear cell carcinoma (KIRC), Liver hepatocellular carcinoma (LIHC), and others. | ACC (OS): HR 7.4 | |

Experimental Protocols for Investigating Cdc20-APC/C

Investigating the Cdc20-APC/C complex requires a combination of molecular, cellular, and biochemical assays.

Protocol 5.1: Co-Immunoprecipitation (Co-IP) for Cdc20 Interaction

Objective: To determine if Cdc20 physically interacts with a putative substrate or APC/C subunit in vivo.

Methodology:

-

Cell Lysis: Culture cancer cells to 80-90% confluency. Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody specific to Cdc20 and incubate overnight at 4°C with gentle rotation. A parallel sample with a non-specific IgG antibody should be used as a negative control.

-

Complex Capture: Add fresh Protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blotting using an antibody against the putative interacting protein (e.g., Cyclin B1, Mad2).

Protocol 5.2: In Vitro Ubiquitination Assay

Objective: To measure the E3 ligase activity of APC/C-Cdc20 towards a specific substrate.

Methodology:

-

Component Purification: Purify the required recombinant proteins: E1 activating enzyme (UBA1), E2 conjugating enzyme (e.g., UbcH10), ubiquitin, APC/C, and co-activator Cdc20. The substrate (e.g., the N-terminus of Cyclin B) should be fluorescently labeled.

-

Reaction Setup: In a microcentrifuge tube, combine the purified components in an assay buffer containing ATP and magnesium.

-

Reaction Initiation: Initiate the ubiquitination reaction by adding the APC/C-Cdc20 complex. Incubate the reaction at 30°C.

-

Time Course Analysis: Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE. Scan the gel using a fluorescence scanner. The appearance of higher molecular weight bands corresponding to the polyubiquitinated fluorescent substrate indicates APC/C-Cdc20 activity.

Protocol 5.3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of Cdc20 depletion on cell cycle distribution.

Methodology:

-

Cell Treatment: Seed cancer cells and transfect them with either a Cdc20-targeting siRNA or a non-targeting control siRNA.

-

Cell Harvest: After 48-72 hours, harvest the cells by trypsinization. Wash the cells with cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. Depletion of Cdc20 is expected to cause an accumulation of cells in the G2/M phase, indicative of mitotic arrest.

Therapeutic Targeting of Cdc20-APC/C

Given its clear oncogenic role and overexpression in tumors, Cdc20 is an attractive target for cancer therapy. Inhibiting Cdc20-APC/C function is expected to induce a prolonged mitotic arrest in rapidly dividing cancer cells, ultimately leading to apoptosis.

Strategies:

-

Small Molecule Inhibitors: Compounds have been developed to disrupt the Cdc20-APC/C interaction or the binding of Cdc20 to its substrates.

-

Apcin (APC inhibitor): Competitively binds to Cdc20 and prevents it from recognizing its substrates, thereby inhibiting mitosis in cancer cells.

-

ProTAME: An inhibitor that targets both APC/C-Cdc20 and APC/C-Cdh1, which has been shown to induce cell death in multiple cancer cell lines.

-

The development of highly specific Cdc20 inhibitors holds promise as a therapeutic strategy, potentially in combination with other anti-cancer agents, to selectively target tumor cells.

Conclusion and Future Directions

The Cdc20-APC/C complex is a master regulator of mitosis whose function is frequently hijacked in cancer. Its overexpression drives tumor progression by undermining the spindle assembly checkpoint, promoting proliferation, and inhibiting apoptosis. The strong correlation between high Cdc20 levels and poor patient prognosis across numerous cancer types underscores its clinical relevance. The experimental protocols detailed herein provide a robust framework for further dissecting its role in specific cancer contexts. Future research will focus on developing more potent and specific Cdc20 inhibitors for clinical use and identifying biomarkers to predict which patients will benefit most from such targeted therapies.

References

Methodological & Application

Application Notes and Protocols for CP5V in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CP5V, a potent and specific proteolysis-targeting chimera (PROTAC) degrader of Cell Division Cycle 20 (Cdc20), in breast cancer cell line models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and workflows.

Introduction

This compound is a novel PROTAC designed to specifically target Cdc20 for ubiquitination and subsequent proteasomal degradation.[1] Cdc20 is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that governs the progression of mitosis.[1][2] By inducing the degradation of Cdc20, this compound effectively inhibits mitotic progression, leading to cell cycle arrest and suppression of cancer cell proliferation.[1][3] Notably, this compound has demonstrated efficacy in overcoming resistance to taxane-based chemotherapy, a common challenge in breast cancer treatment.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to Cdc20 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This dual binding brings Cdc20 into close proximity with the VHL complex, facilitating the transfer of ubiquitin molecules to Cdc20. Polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome. The degradation of Cdc20 prevents the activation of the APC/C, leading to the accumulation of its substrates, including cyclin B1 and securin. This accumulation results in a prolonged mitotic arrest at the G2/M phase of the cell cycle, ultimately inhibiting cell division and proliferation.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | Parameter | Value | Reference |

| MCF-7 | Luminal A, ER+ | DC50 (10h) | ~1.6 µM | |

| MDA-MB-231 | Triple-Negative | DC50 (10h) | ~1.6 µM | |

| MDA-MB-231 | Triple-Negative | IC50 (72h) | 2.6 µM | |

| MDA-MB-435 | Triple-Negative | IC50 (72h) | 2.0 µM | |

| MDA-MB-435eb | Taxol-Resistant | % Survival (5 nM Paclitaxel) | ~92% | |

| MDA-MB-435eb | Taxol-Resistant | % Growth Inhibition (5 µM this compound + 5 nM Paclitaxel) | >50% |

DC50: Concentration for 50% of maximum degradation. IC50: Half-maximal inhibitory concentration.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (16h) | % of Cells in G2/M Phase | Reference |

| MDA-MB-231 | 2 µM this compound | >35% | |

| MDA-MB-435 | 2 µM this compound | >45% |

Experimental Protocols

Cell Culture

-

Cell Lines:

-

MCF-7 (ER-positive, luminal A)

-

MDA-MB-231 (Triple-negative)

-

MDA-MB-435 (Triple-negative)

-

MDA-MB-435eb (Taxol-resistant)

-

-

Culture Medium:

-

For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

For MDA-MB-231 and MDA-MB-435 series: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

This compound Preparation and Treatment

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Treatment: Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control (DMSO).

Western Blot Analysis

This protocol is for assessing the degradation of Cdc20 and the accumulation of Cyclin B1 and Securin.

-

Cell Lysis:

-

After treatment with this compound for the desired time (e.g., 10 hours), wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Anti-Cdc20 antibody (e.g., Cell Signaling Technology #4823, 1:1000 dilution).

-

Anti-Cyclin B1 antibody (e.g., Cell Signaling Technology #12231, 1:1000 dilution).

-

Anti-Securin antibody (e.g., Cell Signaling Technology #13445, 1:1000 dilution).

-

Anti-β-actin or GAPDH antibody (loading control).

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

-

Assay Procedure (MTT):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

-

Cell Seeding: Seed 200 MCF-7 cells per well in a 6-well plate. For other cell lines, the seeding density may need to be optimized (e.g., 500-1000 cells/well).

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 µM) for 24 hours.

-

Colony Formation:

-

After 24 hours, replace the treatment medium with fresh, drug-free medium.

-

Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

-

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash with water and air dry.

-

Count the number of colonies (typically >50 cells).

-

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.

Flow Cytometry for Cell Cycle Analysis

This protocol is for determining the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and grow to 60-70% confluency.

-

Synchronize the cells by double-thymidine block if desired, followed by release into fresh medium.

-

Treat the cells with this compound (e.g., 2 µM) for 16 hours.

-

-

Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

This compound represents a promising therapeutic strategy for breast cancer by targeting the essential cell cycle regulator Cdc20. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in various breast cancer cell line models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the further development of this novel anti-cancer agent.

References

Application Notes and Protocols: CP5V for Breast Cancer Cell Lines

Introduction

CP5V is a novel proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Cell Division Cycle 20 (Cdc20), a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2] By linking Cdc20 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cdc20.[1][2][3] This targeted degradation of Cdc20 leads to mitotic arrest and potent inhibition of proliferation in breast cancer cells, including the MCF7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines. Furthermore, this compound has been shown to resensitize taxol-resistant breast cancer cells to chemotherapy. These application notes provide detailed protocols for treating MCF7 and MDA-MB-231 cells with this compound and assessing its effects on cell viability, proliferation, and protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in MCF7 and MDA-MB-231 breast cancer cell lines.

Table 1: Efficacy of this compound on Cdc20 Degradation and Cell Growth Inhibition

| Parameter | Cell Line | Value | Treatment Duration | Assay |

| DC₅₀ (Cdc20 Degradation) | MCF7 | ~1.6 µM | 10 hours | Western Blot |

| DC₅₀ (Cdc20 Degradation) | MDA-MB-231 | ~1.6 µM | 10 hours | Western Blot |

| IC₅₀ (Cell Growth Inhibition) | MDA-MB-231 | 2.6 µM | 72 hours | CCK-8 Assay |

Data compiled from multiple sources.

Table 2: Recommended Treatment Conditions for Specific Assays

| Experiment | Cell Line | This compound Concentration | Treatment Duration |

| Cdc20 Degradation (Time-course) | MCF7, MDA-MB-231 | 2 µM | 2, 4, 6, 8, 10, 12, 24 hours |

| Cdc20 Degradation (Dose-response) | MCF7, MDA-MB-231 | 0.1, 0.2, 0.5, 1, 2, 5 µM | 10 hours |

| Cell Cycle Analysis | MDA-MB-231 | 2 µM | 16-24 hours |

| Clonogenic Assay | MCF7 | 0.1, 0.2, 0.5, 1 µM | 24 hours (followed by 2 weeks culture) |

| Cyclin B Accumulation | MDA-MB-231 | Indicated doses | 10 hours |

Data compiled from multiple sources.

Signaling Pathway

The mechanism of action of this compound involves hijacking the cell's natural protein disposal system to eliminate Cdc20, a key regulator of mitosis. This targeted degradation disrupts the normal cell cycle progression, leading to mitotic arrest and ultimately inhibiting cancer cell proliferation.

Caption: this compound Mechanism of Action.

Experimental Protocols

Cell Culture

-

Cell Lines: MCF7 and MDA-MB-231 human breast cancer cell lines.

-

Culture Medium:

-

MCF7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MDA-MB-231: DMEM or RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells upon reaching 70-80% confluency.

This compound Preparation

-

Storage: Store this compound stock solution at -20°C or -80°C under nitrogen.

-

Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Working Dilutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium immediately before each experiment. The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

Western Blot Analysis for Cdc20 Degradation

This protocol is used to determine the dose- and time-dependent degradation of Cdc20 protein following this compound treatment.

-

Experimental Workflow

Caption: Western Blot Workflow.

-

Procedure:

-

Seed MCF7 or MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a fixed duration (e.g., 10 hours for dose-response) or with a fixed concentration of this compound for different time points (e.g., 2 µM for time-course).

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cdc20 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Cell Viability and Proliferation Assays

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed MDA-MB-231 cells (e.g., 3000 cells/well) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

This long-term assay assesses the ability of single cells to form colonies, indicating their reproductive viability.

-

Procedure:

-

Seed MCF7 cells at a low density (e.g., 200 cells/well) in 6-well plates.

-

Allow the cells to adhere overnight, then treat with a gradient of this compound concentrations (e.g., 0.1, 0.2, 0.5, 1 µM) for 24 hours.

-

Remove the drug-containing medium, wash with PBS, and replace with fresh, drug-free medium.

-

Culture the cells for approximately 2 weeks, changing the medium every 2-3 days, until visible colonies are formed.

-

Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.5% crystal violet.

-

Count the number of colonies (typically containing >50 cells) and analyze the results.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.

-

Procedure:

-

Seed MDA-MB-231 cells in 6-cm dishes. For cell cycle synchronization, a double-thymidine block can be employed.

-

Treat the cells with this compound (e.g., 2 µM) or vehicle control for 16-24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Analyze the data using appropriate software (e.g., ModFit LT) to quantify the percentage of cells in each phase.

-

Troubleshooting

-

Low Cdc20 Degradation:

-

Ensure the this compound is properly stored and freshly diluted.

-

Optimize the treatment concentration and duration for your specific cell passage number and density.

-

Verify the activity of the proteasome by co-treating with a proteasome inhibitor like MG-132, which should rescue this compound-mediated Cdc20 degradation.

-

-

High Variability in Viability Assays:

-

Ensure even cell seeding and avoid edge effects in multi-well plates.

-

Check for DMSO toxicity by including a vehicle control with the highest concentration of DMSO used.

-

-

Poor Resolution in Cell Cycle Analysis:

-

Optimize the fixation and staining procedures.

-

Ensure a single-cell suspension before analysis to avoid cell clumps.

-

Conclusion

This compound is a potent and specific degrader of Cdc20 that effectively inhibits the proliferation of MCF7 and MDA-MB-231 breast cancer cells by inducing mitotic arrest. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in these cell lines and further explore its therapeutic potential in breast cancer.

References

Application Notes and Protocols for Western Blot Analysis of Cdc20 and Cyclin B Levels Following CP5V Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of CP5V, a proteolysis-targeting chimera (PROTAC), on the protein levels of Cell Division Cycle 20 (Cdc20) and Cyclin B. This compound is designed to specifically target Cdc20 for degradation, which has significant implications for cell cycle progression and cancer therapy.[1][2] This document outlines the underlying signaling pathway, a detailed protocol for Western blot analysis, and a summary of expected results based on preclinical studies.

Introduction

Cdc20 is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that orchestrates the metaphase-to-anaphase transition and mitotic exit.[3][4] The APC/C, when activated by Cdc20, targets key mitotic proteins, including securin and cyclin B, for ubiquitination and subsequent proteasomal degradation.[3] The degradation of cyclin B leads to the inactivation of Cyclin-Dependent Kinase 1 (CDK1), which is essential for exiting mitosis. Dysregulation of Cdc20 is often observed in various cancers, making it an attractive target for therapeutic intervention.

This compound is a novel PROTAC designed to induce the degradation of Cdc20. It is a bifunctional molecule that links a Cdc20-binding moiety to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to specifically degrade Cdc20. By degrading Cdc20, this compound is expected to inhibit APC/C activity, leading to the accumulation of its substrates, such as cyclin B, and ultimately causing mitotic arrest and inhibition of cancer cell proliferation.

Signaling Pathway and Mechanism of Action

The mechanism by which this compound treatment leads to the degradation of Cdc20 and the subsequent accumulation of Cyclin B is a targeted protein degradation pathway. The following diagram illustrates this process.

Caption: this compound-induced degradation of Cdc20 and its effect on Cyclin B.

Quantitative Data Summary

The following table summarizes the expected outcomes of this compound treatment on Cdc20 and Cyclin B protein levels as determined by Western blot analysis. The data is based on published preclinical studies.

| Treatment Group | Dose of this compound | Duration of Treatment | Relative Cdc20 Levels (Compared to Control) | Relative Cyclin B Levels (Compared to Control) |

| Control (DMSO) | 0 µM | 10 hours | 100% (Baseline) | 100% (Baseline) |

| This compound | 0.5 µM | 10 hours | Dose-dependent decrease | Dose-dependent increase |

| This compound | 1.0 µM | 10 hours | Significant decrease | Significant increase |

| This compound | 2.0 µM | 10 hours | Marked decrease | Marked increase |

Note: The relative levels are descriptive based on qualitative data from Western blots. For precise quantification, densitometric analysis of the Western blot bands is required.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human breast cancer cell lines such as MDA-MB-231 or MCF-7 are suitable for this assay.

-